molecular formula C21H26N2O2 B5978847 {3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol

{3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol

Cat. No. B5978847
M. Wt: 338.4 g/mol
InChI Key: WAXFGXQOEYBHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that it can improve cognitive function, reduce pain and inflammation, and enhance motor function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol in lab experiments is its potential to modulate the activity of multiple targets in the body. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of {3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its effects on different biological systems and processes. Additionally, future studies could focus on developing new synthesis methods for this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of {3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol involves several steps. The starting material is 6-methyl-2-pyridinecarboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(2-methylbenzyl)piperidine to form the corresponding amide. Finally, the amide is reduced using sodium borohydride to yield this compound.

Scientific Research Applications

{3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pain reliever and anti-inflammatory agent.

properties

IUPAC Name

[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-7-3-4-9-18(16)13-21(15-24)11-6-12-23(14-21)20(25)19-10-5-8-17(2)22-19/h3-5,7-10,24H,6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFGXQOEYBHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCC(C2)(CC3=CC=CC=C3C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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